2-((2-Bromo-N-methylphenyl)sulfonamido)-N,N-dimethylacetamide
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Overview
Description
2-((2-Bromo-N-methylphenyl)sulfonamido)-N,N-dimethylacetamide is an organic compound with a complex structure that includes a bromine atom, a sulfonamide group, and a dimethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Bromo-N-methylphenyl)sulfonamido)-N,N-dimethylacetamide typically involves the reaction of 2-bromo-N-methylbenzenesulfonamide with N,N-dimethylacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-((2-Bromo-N-methylphenyl)sulfonamido)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
2-((2-Bromo-N-methylphenyl)sulfonamido)-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2-Bromo-N-methylphenyl)sulfonamido)-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-methylbenzenesulfonamide: Shares the sulfonamide and bromine functionalities but lacks the dimethylacetamide moiety.
2-Bromo-N-(2-methylphenyl)propanamide: Similar structure but with a propanamide group instead of dimethylacetamide.
Benzamide, 2-bromo-N-methyl-: Contains the bromine and N-methyl groups but lacks the sulfonamide and dimethylacetamide functionalities.
Uniqueness
2-((2-Bromo-N-methylphenyl)sulfonamido)-N,N-dimethylacetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfonamide and dimethylacetamide groups allows for diverse interactions with molecular targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C11H15BrN2O3S |
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Molecular Weight |
335.22 g/mol |
IUPAC Name |
2-[(2-bromophenyl)sulfonyl-methylamino]-N,N-dimethylacetamide |
InChI |
InChI=1S/C11H15BrN2O3S/c1-13(2)11(15)8-14(3)18(16,17)10-7-5-4-6-9(10)12/h4-7H,8H2,1-3H3 |
InChI Key |
SZJYVXNLMIMAGE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CN(C)S(=O)(=O)C1=CC=CC=C1Br |
Origin of Product |
United States |
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